molecular formula C8H9ClN2O B7785687 (4-Chlorophenyl)acetamidoxime CAS No. 925252-84-2

(4-Chlorophenyl)acetamidoxime

Cat. No.: B7785687
CAS No.: 925252-84-2
M. Wt: 184.62 g/mol
InChI Key: MLNLOCIMTRRCHX-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)acetamidoxime is an organic compound that belongs to the class of amidoximes Amidoximes are oximes in which one of the substituents is an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)acetamidoxime typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Another method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by the addition of acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)acetamidoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzonitrile or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Chlorophenyl)acetamidoxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a bioisoster of carboxylic acids.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)acetamidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The release of NO can lead to various biological effects, including vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

  • Benzamidoxime
  • Acetamidoxime
  • 4-Chlorobenzonitrile

Uniqueness

(4-Chlorophenyl)acetamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzamidoxime and acetamidoxime, it has a chlorine substituent that can influence its reactivity and biological activity. Its ability to release NO upon oxidation also sets it apart from other similar compounds .

Properties

CAS No.

925252-84-2

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

MLNLOCIMTRRCHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=NO)N)Cl

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/N)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-chlorophenyl)acetonitrile (1 g, 6.5 mmol) in ethanol (20 mL) at room temperature, hydroxylamine hydrochloride (4.5 g, 65.6 mmol) and potassium carbonate (12.5 g, 91 mmol) were added and heated at 80° C. overnight. Solvent was removed under vacuum. The residue was dissolved in ethyl acetate (50 mL) and the solution was washed with water and brine, and dried over sodium sulfate. Solvent was removed under vacuum to afford 2-(4-chlorophenyl)-N′-hydroxyacetimidamide (1 g, 83%) as an off-white solid. 1H NMR: 400 MHZ, DMSO-d6: δ 3.26 (s, 2H), 5.43 (s, 2H), 7.29-7.30 (m, 2H), 7.34-7.34 (m, 2H), 8.91 (s, 1H). LCMS: RT 0.89 min. LCMS (ES-API), m/z 186.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-(4-chlorophenyl)-N′-hydroxyacetimidamide
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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